molecular formula C13H13NO2 B14739970 (3E)-1-acetyl-3-benzylidenepyrrolidin-2-one CAS No. 1859-57-0

(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one

Katalognummer: B14739970
CAS-Nummer: 1859-57-0
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: UEMOIHKUPRATPO-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an acetyl group at the first position, a benzylidene group at the third position, and a pyrrolidin-2-one core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-acetyl-3-benzylidenepyrrolidin-2-one typically involves the condensation of an appropriate benzaldehyde with a pyrrolidinone derivative under basic conditions. One common method involves the use of sodium hydroxide as a base and ethanol as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetyl and benzylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (3E)-1-acetyl-3-benzylidenepyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3E)-1-acetyl-3-benzylidenepyrrolidin-2-one: Characterized by the presence of an acetyl group and a benzylidene group.

    (3E)-1-acetyl-3-(4-methoxybenzylidene)pyrrolidin-2-one: Similar structure with a methoxy group on the benzylidene ring.

    (3E)-1-acetyl-3-(4-nitrobenzylidene)pyrrolidin-2-one: Similar structure with a nitro group on the benzylidene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetyl and benzylidene groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

1859-57-0

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

(3E)-1-acetyl-3-benzylidenepyrrolidin-2-one

InChI

InChI=1S/C13H13NO2/c1-10(15)14-8-7-12(13(14)16)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3/b12-9+

InChI-Schlüssel

UEMOIHKUPRATPO-FMIVXFBMSA-N

Isomerische SMILES

CC(=O)N1CC/C(=C\C2=CC=CC=C2)/C1=O

Kanonische SMILES

CC(=O)N1CCC(=CC2=CC=CC=C2)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.